6-Hydroxy-1,5-dimethylpyridin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
93121-10-9 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
6-hydroxy-1,5-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-6(9)8(2)7(5)10/h3-4,10H,1-2H3 |
InChI Key |
WBSZBKQQLYIFAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)C=C1)C)O |
Origin of Product |
United States |
Advanced Synthesis Methodologies for 6 Hydroxy 1,5 Dimethylpyridin 2 1h One and Functionalized Pyridinone Systems
Multicomponent Reaction (MCR) Strategies for Pyridinone Ring Construction
Multicomponent reactions (MCRs) are highly efficient synthetic methods that combine three or more reactants in a single operation to form a complex product, incorporating most of the atoms from the starting materials. nih.gov This approach is advantageous for its atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. nih.govnih.gov
Condensation Reactions Involving Active Methylene (B1212753) Compounds (e.g., Malononitrile)
A prevalent strategy for constructing the pyridinone ring involves the condensation of active methylene compounds, such as malononitrile (B47326), with 1,3-dicarbonyl compounds. arabjchem.orgresearchgate.net This method typically proceeds via a Knoevenagel condensation, followed by intramolecular cyclization and isomerization to yield highly functionalized 3-cyano-2-pyridinone derivatives. arabjchem.orgresearchgate.net The reaction is often catalyzed by a base like triethylamine (B128534) and can be performed in solvents such as ethanol (B145695) and water. arabjchem.orgresearchgate.net This approach offers a straightforward route to 2-pyridinone derivatives in good to excellent yields and with short reaction times. arabjchem.orgresearchgate.net
For instance, the reaction of 1,3-diketones with malononitrile initially forms a 4-oxo-ylidene malononitrile intermediate. This is followed by an intramolecular nucleophilic attack of the hydroxyl group on the cyano moiety, leading to a cyclized intermediate. Subsequent nucleophilic addition of water and isomerization affords the final 3-cyano-2-pyridinone product. arabjchem.org
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| 1,3-Diketones, Malononitrile | Triethylamine, Ethanol/Water, Reflux | 3-Cyano-2-pyridinone derivatives | Good to Excellent |
| Dibenzoylmethane, Malononitrile | Water | 4-amino-5-benzoyl-6-phenyl-1H-pyridin-2-one | Not specified |
Reactions Utilizing Activated Nitriles and Cyanoacetohydrazide Derivatives
Another effective MCR strategy employs activated nitriles and cyanoacetohydrazide derivatives. The reaction of cyanoacetohydrazide with α,β-unsaturated nitriles or a combination of aldehydes and active methylene nitriles leads to the formation of 1,6-diamino-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives. researchgate.net These compounds serve as versatile starting materials for the synthesis of various polyazaheterocycles. researchgate.net This one-pot synthesis is often carried out in the presence of a base like piperidine (B6355638) in aqueous or aqueous-ethanolic media, highlighting its environmentally friendly nature. researchgate.net
The versatility of cyanoacetohydrazide as a precursor stems from its multiple reactive sites, which can participate in various cyclization pathways depending on the reaction partners and conditions. researchgate.net
Three-Component Protocols (e.g., Aldehyde, Malononitrile, 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one)
Three-component reactions provide a convergent and efficient pathway to highly substituted pyridinone systems. A notable example is the reaction involving an aldehyde, malononitrile, and a 4-hydroxy-pyridin-2(1H)-one derivative. These reactions can be promoted by microwave irradiation, which often leads to shorter reaction times and higher yields. nih.gov
A specific protocol involves the one-pot reaction of salicylaldehydes, the malononitrile dimer, and 4-hydroxypyridine-2(1H)-ones in pyridine (B92270), which efficiently produces 5-(4-hydroxy-2-oxo-1,2-dihydropyridin-3-yl)-substituted 5H-chromeno[2,3-b]pyridines. researchgate.net Another variation is the multicomponent condensation of 4-hydroxy-6-methyl-1H-pyridin-2-one with carbonyl compounds and Meldrum's acid. researchgate.net These methods demonstrate the power of MCRs in rapidly assembling complex molecular architectures from simple and readily available starting materials. researchgate.netacs.org
Cyclization Approaches for Pyridine Ring Formation
Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct method for forming the pyridinone ring from acyclic precursors.
Internal Cyclization of 1,5-Dicarbonyl Precursors
The condensation of 1,5-dicarbonyl compounds is a classical and reliable method for synthesizing the pyridine ring. baranlab.orgyoutube.com The reaction of a 1,5-dicarbonyl compound with ammonia (B1221849) or an ammonia equivalent, such as hydroxylamine (B1172632) hydrochloride, followed by oxidation or dehydration, leads to the formation of the corresponding pyridine or pyridinone. baranlab.orgresearchgate.netnih.gov The use of hydroxylamine avoids the need for a separate oxidation step. baranlab.org
The synthesis of the 1,5-dicarbonyl precursors themselves can be achieved through various methods, including Michael addition reactions. nih.gov For example, the reaction of aryl methyl ketones with benzaldehyde (B42025) derivatives can produce 1,5-diketones, which are then cyclized to form substituted pyridines. nih.gov
| 1,5-Dicarbonyl Precursor Generation | Cyclization Reagent | Key Transformation |
|---|---|---|
| Michael addition of chalcones with aryl methyl ketones | Ammonia | Condensation followed by oxidation |
| Hosomi-Sakurai allylation/oxidative cleavage of enones | Hydroxylamine hydrochloride | Direct cyclization to pyridine |
Synthesis via Ring Transformations and Rearrangement Pathways
Ring transformation and rearrangement reactions offer unique pathways to pyridinone scaffolds, often from other heterocyclic systems. These methods can provide access to substitution patterns that are difficult to achieve through more conventional synthetic routes.
One such approach involves the ring-opening transformation of 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govnih.govoxazine-1,8-diones. mdpi.comresearchgate.net These compounds can react with binucleophiles, such as ammonium (B1175870) acetate (B1210297) or o-phenylenediamine (B120857), to construct polycyclic pyridones. mdpi.comresearchgate.net The reaction with o-phenylenediamine can be followed by partial aromatization to yield benzimidazole-fused pyridones. mdpi.comresearchgate.net
Furthermore, pyrimidine-to-pyridine ring interconversions have been reported. wur.nl These transformations can be induced by nucleophiles, where the nitrogen atom in the resulting pyridine ring can originate from either the pyrimidine (B1678525) ring itself or the nitrogen-containing reagent. wur.nl Hetero Diels-Alder reactions also provide a viable route for such ring transformations. wur.nl These advanced methodologies underscore the creativity and adaptability of synthetic chemists in devising novel routes to important heterocyclic structures.
One-Pot Hemisynthesis Protocols for 2-Pyridone Derivatives
One-pot reactions are highly desirable in modern organic synthesis due to their efficiency, reduced waste, and operational simplicity. Several one-pot protocols have been developed for the synthesis of 2-pyridone derivatives. For instance, new 2-pyridone derivatives have been hemi-synthesized in situ in a one-pot reaction using chiral aldehydes from essential oils, cyanoacetohydrazide, and malononitrile in ethanol, catalyzed by potassium carbonate researchgate.net.
Microwave-assisted organic synthesis has also emerged as a powerful tool for the rapid and efficient one-pot synthesis of N-substituted 2-pyridone derivatives. These methods often involve multicomponent reactions (MCRs) that allow for the construction of complex molecules in a single step from simple precursors mdpi.comresearchgate.net. The synthesis of N-alkyl-2(1H)-pyridones is often complicated by competing O-alkylation sciforum.net. However, one-pot methodologies under microwave irradiation can offer improved selectivity and yields mdpi.comresearchgate.netsciforum.net. For example, the reaction of acetophenone, benzaldehyde, methyl cyanoacetate, and 2-aminoethanol under microwave irradiation yields an N-substituted 2-pyridone derivative in a short reaction time mdpi.com.
Regioselective Synthesis and Controlled Functionalization
The biological activity of pyridinone derivatives is often highly dependent on their substitution pattern. Therefore, the development of regioselective and controlled functionalization methods is of paramount importance.
The hydroxyl group of 6-hydroxy-1,5-dimethylpyridin-2(1H)-one is a key site for functionalization. Selective derivatization of this group allows for the modulation of the compound's physicochemical properties and biological activity. Common derivatization reactions for hydroxyl groups include esterification and etherification researchgate.net. The choice of reagent and reaction conditions is crucial for achieving high selectivity, especially in the presence of other reactive functional groups semanticscholar.org. For instance, acyl chlorides, organic anhydrides, and isocyanates are commonly used for the derivatization of hydroxyl groups researchgate.net. The use of protecting groups can also be employed to achieve selective derivatization in more complex molecules.
The synthesis of N-alkyl-2-pyridones is a common objective, but it is often plagued by the issue of competing O-alkylation, as the 2-pyridone anion is an ambident nucleophile nih.govmdpi.com. The ratio of N- to O-alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, the counter-ion, and the presence of catalysts. For example, the use of cesium fluoride (B91410) (CsF) can tune the selectivity, with benzyl (B1604629) or allyl chlorides favoring N-alkylation, while secondary alkyl iodides lead to selective O-alkylation thieme-connect.com.
To circumvent the issue of competitive O-alkylation, strategies starting from 2-alkoxypyridines or 2-halopyridines have been developed. In one approach, a 2-alkoxypyridine is reacted with an alkyl halide to form a pyridinium (B92312) salt. The counter-ion then displaces the alkyl group from the oxygen, leading to the N-alkyl-2-pyridone in high yield and with excellent regioselectivity acs.org. Solid-phase synthesis using a Wang resin has also been employed for the regioselective synthesis of N-alkylated 2-pyridones from 2-halopyridines acs.org.
| Method | Starting Material | Reagents | Selectivity | Reference |
| Direct Alkylation | 2-Pyridone | Alkyl halide, Base | Mixture of N- and O-alkylation | nih.govmdpi.com |
| CsF Mediated | 2-Pyridone | Benzyl/Allyl Chloride | N-Alkylation | thieme-connect.com |
| CsF Mediated | 2-Pyridone | Secondary Alkyl Iodide | O-Alkylation | thieme-connect.com |
| From 2-Alkoxypyridine | 2-Alkoxypyridine | Alkyl Halide | N-Alkylation | acs.org |
| Solid-Phase Synthesis | 2-Halopyridine on Wang Resin | Alkyl Halide | N-Alkylation | acs.org |
Bromination of the pyridinone ring is a key transformation for introducing a handle for further functionalization, such as in cross-coupling reactions. The kinetics and mechanism of bromination of pyridones have been studied, revealing that the reactivity and regioselectivity are highly dependent on the pH of the reaction medium cdnsciencepub.com. 4-Pyridone, for example, reacts with bromine via the predominant pyridone tautomer at pH < 6 and through its conjugate anion at pH > 6 cdnsciencepub.com. The introduction of a bromine atom can influence the reactivity of the ring, with 3-bromo-4-pyridone showing similar pH-dependent reactivity cdnsciencepub.com. In some cases, the monobrominated derivative can be more reactive towards further bromination than the parent pyridone due to its lower pKa values cdnsciencepub.com. For 2-pyridone, electrophilic bromination typically occurs at the 3- and 5-positions. The reaction can be carried out using various brominating agents, such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent acs.org. Ring-opening and subsequent halogenation of acyclic intermediates have also been explored as a strategy for the regioselective halogenation of pyridines nih.govnih.gov.
C3-H Functionalization of Pyridine Systems
The direct functionalization of C–H bonds has become a highly effective strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions which require pre-functionalized starting materials. nih.gov Within this field, the selective functionalization of pyridine rings is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. While the C2 and C4 positions of the pyridine ring are electronically activated for functionalization, achieving regioselectivity at the C3 position has historically been a considerable challenge due to its lower reactivity. nih.gov However, recent advancements in transition metal catalysis and other methodologies have provided new avenues for the selective modification of the C3-position of pyridinone and pyridine systems.
Transition metal-catalyzed reactions are at the forefront of C3-H functionalization. Palladium catalysis, in particular, has been successfully employed for the C3-arylation of pyridines. These methods often rely on the electronic properties of the pyridine ring, where the introduction of an electron-withdrawing group (EWG) can direct functionalization. For instance, an EWG at the C4 position can promote C3-addition. nih.gov Similarly, C3-alkenylation has been achieved using palladium acetate as a catalyst, tolerating a range of both electron-donating and electron-withdrawing substituents on the pyridine core. nih.gov Nickel-catalyzed methods have also emerged for the C3-functionalization of related quinoline (B57606) systems, proceeding through a proposed 1,4-addition of a nickel hydride species to generate a dihydroquinoline intermediate, which is then trapped by an electrophile. polyu.edu.hk
Beyond arylation and alkenylation, other functional groups have been introduced at the C3 position. A notable example is the C3-selective hydroxylation of pyridines. One innovative approach involves the photochemical valence isomerization of pyridine N-oxides. nih.gov This metal-free method proceeds through an oxaziridine (B8769555) intermediate which rearranges to an epoxide, followed by acid-promoted ring opening to yield the C3-pyridinol, albeit often with other regioisomers. nih.govresearchgate.net The direct amidation of pyridines at the C3 position has also been reported using rhodium catalysis, where an oxazoline (B21484) directing group is crucial for achieving high regioselectivity. whiterose.ac.uknih.gov
The table below summarizes selected methodologies for the C3-H functionalization of pyridine and related heterocycles, highlighting the diversity of catalysts and reaction types.
Table 1: Methodologies for C3-H Functionalization of Pyridine Systems
| Reaction Type | Catalyst/Reagent | Substrate Scope | Key Features |
|---|---|---|---|
| C3-Arylation | Pd(OAc)₂ / Ag₂CO₃ | Electron-poor pyridines | High regioselectivity (C3 vs C2/C4); EWG at C4 directs to C3. nih.gov |
| C3-Alkenylation | Pd(OAc)₂ / Ag₂CO₃ | Substituted pyridines, quinolines | Tolerates various functional groups. nih.gov |
| C3-Hydroxylation | UV Light / Acid | Pyridine N-oxides | Metal-free photochemical method; proceeds via valence isomerization. nih.gov |
| C3-Amidation | Rhodium Catalyst | 2-Substituted Pyridines | Oxazoline directing group is essential for regioselectivity. whiterose.ac.uknih.gov |
| C3-Thioetherification | Nickel Catalyst / Grignard | Quinolines | Mild, room temperature conditions; proceeds via a 1,4-dihydroquinoline (B1252258) intermediate. polyu.edu.hk |
Asymmetric Synthetic Routes to Enantiomerically Enriched Pyridinones
The development of asymmetric synthetic routes to produce enantiomerically pure or enriched pyridinones is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Various strategies have been developed to control the stereochemistry during the synthesis of these heterocyclic scaffolds.
One effective strategy involves the use of chiral starting materials derived from the chiral pool. For example, enantiospecific syntheses of pyridinones have been achieved starting from amino acids. acs.org A gold-catalyzed strategy has been reported where the inherent chirality of the amino acid is transferred to the final pyridinone product through a stereocontrolled cyclization process, resulting in excellent stereocontrol. acs.org
Asymmetric catalysis is another powerful tool for constructing enantiomerically enriched pyridinones. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. Lewis acid-promoted reactions, such as the asymmetric glyoxylate-ene reaction, have been employed to establish key stereocenters in precursors to complex molecules. core.ac.uk In one example, a chiral glyoxylate (B1226380) ester reacts in the presence of a tin tetrachloride Lewis acid to create a β-hydroxy ketone with high diastereoselectivity, which serves as a crucial intermediate for further elaboration into chiral products. core.ac.uk Organocatalysis, using small organic molecules as catalysts, has also proven effective. For instance, a hydroquinine-derived bifunctional squaramide catalyst was used in a domino reaction to construct spirooxazolidines embedded with a pyrazolinone core, achieving high enantioselectivities (up to >99% ee). uva.es
Diastereoselective reactions on existing chiral scaffolds represent another key approach. Conformationally-controlled ring expansions of chiral lactams have been used in the asymmetric synthesis of macrolactam alkaloids containing a substituted pyridinone-like core. nih.gov This method relies on the substrate's inherent chirality to direct the stereochemical outcome of the ring expansion, allowing for the creation of new stereogenic centers with a high degree of control.
The following table provides an overview of different asymmetric strategies employed in the synthesis of chiral pyridinones and related heterocyclic systems.
Table 2: Asymmetric Strategies for Enriched Pyridinone Synthesis
| Strategy | Method | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Chiral Pool Synthesis | Gold-catalyzed cyclization | Gold Catalyst | Utilizes amino acids as chiral starting materials; excellent stereocontrol. acs.org |
| Asymmetric Catalysis | Asymmetric glyoxylate-ene reaction | Tin tetrachloride (Lewis Acid) | Establishes stereocenters in acyclic precursors with high diastereoselectivity. core.ac.uk |
| Organocatalysis | Domino N,O-acetalization/aza Michael addition | Hydroquinine-derived squaramide | Constructs complex spiro-heterocycles with high enantioselectivity. uva.es |
| Diastereoselective Reaction | Conformationally-controlled ring expansion | Lithium bis(trimethylsilyl)amide | Substrate-controlled stereoselection in the synthesis of macrocycles. nih.gov |
Comprehensive Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Detailed ¹H NMR, ¹³C NMR, and 2D NMR (HMBC, COSY, HSQC) data for 6-Hydroxy-1,5-dimethylpyridin-2(1H)-one are not available in the surveyed literature.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Specific IR spectral data, including characteristic absorption frequencies for the functional groups present in this compound, have not been reported.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
No mass spectrometry data, including molecular weight confirmation and fragmentation patterns for this compound, could be found.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Information regarding the UV-Vis absorption maxima (λmax), which would describe the electronic transitions within this compound, is not documented.
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures
There are no published X-ray diffraction studies providing crystal structure data, such as unit cell dimensions and bond lengths/angles, for this compound.
Comprehensive Analysis of this compound Remains Elusive in Publicly Available Scientific Literature
The user's request for a detailed article focusing on the comprehensive spectroscopic characterization and structural elucidation of this compound cannot be fulfilled at this time due to the absence of published research on the following specific topics for this molecule:
Fluorescence Spectroscopy:Information regarding the photophysical properties, such as excitation and emission spectra, quantum yields, and fluorescence lifetimes for this compound, is absent from the reviewed literature.
While research exists for related compounds like 4-Hydroxy-6-methylpyridin-2(1H)-one and 6-hydroxy-1,2-dihydropyridin-2-one, extrapolating this data would not provide a scientifically accurate representation of the specific compound and would violate the strict focus of the requested article.
Further research and publication in peer-reviewed scientific journals are required to provide the detailed experimental data necessary to construct the requested scientific article.
Reactivity and Mechanistic Investigations of 6 Hydroxy 1,5 Dimethylpyridin 2 1h One Derivatives
Elucidation of General Reaction Pathways for Pyridinones
Pyridinone derivatives are versatile scaffolds in organic synthesis and medicinal chemistry due to their diverse reactivity. nih.govinnovareacademics.in The inherent electronic nature of the 2-pyridone ring allows it to participate in a variety of reactions, making it a valuable building block for more complex molecules. researchgate.netrsc.org The resonance structures of 2-pyridone indicate that the C3 and C5 positions are electron-rich and thus susceptible to electrophilic attack, while the C4 and C6 positions are more electron-deficient, favoring nucleophilic reactions. rsc.org
Nucleophilic Substitution Reactions
Pyridinone derivatives can undergo nucleophilic substitution reactions, particularly at the carbon atoms that are rendered electron-deficient by the ring nitrogen and the carbonyl group. rsc.orgjscimedcentral.com For instance, the hydroxyl group in 6-hydroxypyridinones can be activated and subsequently displaced by a nucleophile. mdpi.com The reactivity towards nucleophiles is enhanced in pyridinium (B92312) species, which can be formed by N-alkylation. The kinetics and regioselectivity of nucleophilic attack on pyridone anions have been studied, revealing that while N-attack is thermodynamically favored, O-attack can be kinetically preferred under certain conditions. acs.org
Common nucleophilic substitution reactions involving pyridinone derivatives are summarized in the table below.
| Reaction Type | Description | Example Reagents |
|---|---|---|
| N-Alkylation/N-Arylation | Substitution at the ring nitrogen atom. | Alkyl halides, diaryliodonium salts. organic-chemistry.org |
| Hydroxyl Group Displacement | Replacement of the hydroxyl group with other functional groups after activation. | Methanesulfonyl chloride followed by a nucleophile. mdpi.com |
| Ring Carbon Substitution | Direct substitution on the pyridinone ring, often facilitated by activating groups. | Amines, alkoxides. rsc.org |
Electrophilic Addition Reactions
The electron-rich pi-system of the pyridinone ring can react with electrophiles. rsc.org Electrophilic addition reactions typically occur at the more electron-rich positions of the ring, such as C3 and C5. rsc.org These reactions often proceed through a mechanism involving the initial attack of the pi-bond on the electrophile, leading to the formation of a carbocation intermediate, which is then intercepted by a nucleophile. libretexts.org The presence of activating groups on the pyridinone ring can significantly influence the rate and regioselectivity of these reactions. nih.gov
Oxidation Processes
The pyridinone ring can be susceptible to oxidation, depending on the reaction conditions and the substituents present on the ring. The nitrogen atom can be oxidized to form N-oxides, which can alter the reactivity of the pyridinone ring and serve as intermediates for further functionalization. stackexchange.com The side-chain methyl group of 6-Hydroxy-1,5-dimethylpyridin-2(1H)-one could also potentially undergo oxidation to afford carboxylic acid or alcohol derivatives under appropriate oxidizing conditions.
Proposed Reaction Mechanisms for Pyridinone Formation and Functionalization
The synthesis of the pyridinone core can be achieved through various cyclization strategies. nih.govtandfonline.com One common approach involves the condensation of acyclic precursors. For example, the reaction of β-keto esters with ammonia (B1221849) or amines can lead to the formation of dihydropyridones, which can then be oxidized to the corresponding pyridones. nih.gov A Hantzsch-like pathway is often proposed for these multicomponent reactions, involving initial Knoevenagel and Michael-type additions. nih.gov
Functionalization of the pre-formed pyridinone ring is a key strategy for creating diverse derivatives. rsc.org Mechanisms for C-H functionalization often involve transition-metal catalysis. rsc.org For instance, palladium-catalyzed reactions can proceed via a concerted metalation-deprotonation (CMD) pathway, where a ligand assists in the C-H bond cleavage. acs.org The regioselectivity of these reactions is a significant challenge and can be controlled by factors such as directing groups, steric effects, and the electronic nature of the catalyst and substrate. rsc.orgrsc.org
Another important functionalization pathway involves the generation of highly reactive pyridyne intermediates from halopyridines, which can then undergo regioselective difunctionalization. chemistryviews.org
Mechanistic Insights from Reaction Monitoring and Intermediate Characterization
Understanding the intricate details of reaction mechanisms requires the use of advanced analytical techniques to monitor reaction progress and identify transient intermediates. rsc.org Kinetic studies, in particular, provide valuable data for discerning between different possible reaction pathways. acs.orgrsc.org
Spectroscopic Monitoring of Reaction Progress (e.g., UV-Vis, NMR)
Spectroscopic methods are invaluable tools for real-time monitoring of chemical reactions involving pyridinone derivatives. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for tracking the concentrations of reactants, intermediates, and products over time. nih.gov1H NMR is particularly useful for this purpose, as the chemical shifts and integration of proton signals provide quantitative information about the composition of the reaction mixture at any given point. researchgate.netnih.gov For example, the N-methylation of 4-methoxypyridine (B45360) derivatives to form N-methyl-4-pyridones has been monitored by NMR, providing insights into the reaction mechanism and the influence of solvents and substituents. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy can also be employed to follow reaction kinetics, especially when the reactants, intermediates, or products have distinct chromophores. ikm.org.mynih.gov Changes in the absorbance at specific wavelengths can be correlated with changes in the concentration of the absorbing species. This method has been used to study the electronic transitions in pyridyl hydrazones and to determine acid dissociation constants. nih.govresearchgate.net
The following table summarizes the application of these spectroscopic techniques in monitoring pyridinone reactions.
| Technique | Information Obtained | Advantages | Example Application |
|---|---|---|---|
| NMR Spectroscopy | Quantitative concentration of species, structural information of intermediates. | Non-invasive, provides detailed structural data. nih.gov | Monitoring the N-methylation of methoxypyridines. researchgate.net |
| UV-Vis Spectroscopy | Changes in concentration of chromophoric species, reaction kinetics. | Sensitive, suitable for dilute solutions. | Studying electronic transitions and acid-base properties of pyridyl derivatives. nih.govresearchgate.net |
Identification of Diradical or Highly Strained Intermediates
The formation of diradical or highly strained intermediates in the reactions of pyridinone derivatives is most commonly explored through photochemical methods. Upon absorption of light, pyridinones can be excited to singlet and subsequently triplet states. These excited states are often implicated in reactions that proceed through radical intermediates. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy are pivotal in the direct detection and characterization of such paramagnetic species.
Transient absorption spectroscopy is another powerful technique for studying short-lived intermediates. By monitoring the absorption of a sample immediately after excitation with a laser pulse, the formation and decay of transient species, including diradicals, can be observed on timescales ranging from femtoseconds to seconds. Although specific transient absorption data for this compound is lacking in the current literature, studies on other pyridine (B92270) derivatives have utilized this method to elucidate reaction mechanisms involving radical cations and other transient species.
Computational chemistry offers a theoretical approach to investigate the likelihood of diradical formation and the geometries of highly strained intermediates. Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate the energies of different electronic states (singlet, triplet) and to map out potential energy surfaces for photochemical reactions. These calculations can predict whether a diradical state is energetically accessible and can provide insights into its structure and reactivity, guiding future experimental work.
Understanding Ring Opening and Closure Mechanisms
Ring opening and closure reactions are fundamental processes in heterocyclic chemistry. For pyridinone derivatives, these reactions can be induced thermally or photochemically and often proceed through concerted pericyclic mechanisms, such as electrocyclic reactions. The Woodward-Hoffmann rules are instrumental in predicting the stereochemical outcome of these reactions based on the number of π-electrons involved and whether the reaction is initiated by heat or light.
While specific studies on the ring opening and closure of this compound are not prominent, the general principles can be applied. For example, a photochemical electrocyclic ring opening of a related dihydropyridinone could be envisioned to form a highly reactive, acyclic intermediate. The substituents on the ring, in this case, the hydroxyl and two methyl groups, would play a significant role in the stability of the ring-opened form and the kinetics of the subsequent ring-closure.
Recent research has also explored metal-catalyzed ring-opening reactions of pyridinone derivatives. For example, iron-catalyzed reactions of N-substituted 2-pyridones with Grignard reagents have been shown to proceed via a formal ring opening to yield dienoic acid amides. This type of reactivity highlights the potential for transition metals to mediate novel transformations of the pyridinone ring system under mild conditions.
Furthermore, innovative synthetic strategies have been developed that involve the formal ring opening of pyridines, functionalization, and subsequent ring closure to access substituted derivatives that are otherwise difficult to synthesize. These methods underscore the synthetic utility of understanding and controlling ring opening and closure mechanisms.
Computational Chemistry and Theoretical Modeling of 6 Hydroxy 1,5 Dimethylpyridin 2 1h One
Density Functional Theory (DFT) Calculations for Molecular Properties
DFT is a powerful computational methodology used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict various molecular properties with high accuracy. However, specific DFT studies focused on 6-Hydroxy-1,5-dimethylpyridin-2(1H)-one are not found in the surveyed literature.
Geometry Optimization and Detailed Molecular Structure Determination
The process of geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to the minimum energy. This provides crucial information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. For this compound, detailed tables of these structural parameters derived from DFT calculations are not available.
Prediction and Correlation of Vibrational Frequencies with Experimental IR Data
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) spectra. By correlating calculated frequencies with experimental data, specific vibrational modes of the molecule can be assigned. Such a comparative analysis for this compound, which would involve tables of calculated versus experimental wavenumbers and their assignments, has not been reported. While general IR spectra of pyridine (B92270) derivatives have been discussed, specific computational correlations for this compound are absent. rsc.org
Analysis of Electronic Properties: Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO is a key indicator of molecular stability. Similarly, the Molecular Electrostatic Potential (MEP) map illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. Detailed FMO energy values, energy gaps, and MEP surface analyses for this compound are not documented in published computational studies.
Quantum Chemical Descriptors for Stability and Reactivity Assessment
Quantum chemical descriptors, including chemical hardness, softness, electronegativity, chemical potential, and the electrophilicity index, are derived from electronic structure calculations to quantify a molecule's reactivity and stability. These global reactivity descriptors provide insights into the chemical behavior of a molecule. Specific calculated values for these descriptors for this compound are not available in the literature.
Natural Bond Orbital (NBO) Analysis for Electron Transfer and Bonding Interactions
NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, lone pair occupations, and hyperconjugative interactions, which are crucial for understanding molecular stability. nih.gov This analysis results in data such as stabilization energies (E(2)) associated with delocalization from donor to acceptor orbitals. A specific NBO analysis for this compound, including tables of significant hyperconjugative interactions, has not been found.
Electron Localization Function (ELF) and Local Orbital Locator (LOL) for Electron Density Distribution
ELF and LOL are topological analysis tools that provide insight into the electron density distribution, helping to visualize and quantify chemical bonds and lone pairs. researchgate.netresearchgate.netsemanticscholar.orgscilit.comdntb.gov.ua These methods offer a detailed map of electron localization within a molecule. To date, no studies presenting ELF or LOL analyses, including visualizations or quantitative basin populations for this compound, have been published.
Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient, Interaction Region Indicator)
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak, non-covalent interactions within and between molecules. mdpi.com This analysis is based on the electron density (ρ) and its derivatives, particularly the Reduced Density Gradient (RDG). mdpi.com The RDG method helps to identify regions of space where non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are significant. mdpi.com
For this compound, NCI analysis is particularly useful for understanding intramolecular and intermolecular hydrogen bonding. The analysis can map the hydrogen bond between the hydroxyl group at position 6 and the carbonyl oxygen at position 2 in the keto tautomer. In computational studies of related molecular systems, the RDG is plotted against the electron density, which allows for the classification of interactions. mdpi.com Strong attractive interactions, like hydrogen bonds, appear as distinct spikes at low-density, low-gradient regions. Weaker van der Waals interactions are characterized by broader regions in the plot, while steric clashes are identified by positive values of the second Hessian eigenvalue of the electron density. mdpi.com Hirshfeld surface analysis is another powerful tool used to examine and visualize intermolecular interactions in crystal structures. mdpi.comresearchgate.net
Theoretical Prediction of NMR Chemical Shifts and Benchmarking
The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical methods, especially Density Functional Theory (DFT), is a well-established technique for structure elucidation and confirmation. mdpi.com For this compound, computational models can predict the ¹H and ¹³C NMR spectra, which can then be compared to experimental data for validation. researchgate.net
The accuracy of these predictions depends heavily on the chosen methodology, including the density functional, basis set, and treatment of solvent effects. mdpi.com Benchmark studies on diverse sets of organic molecules have shown that specific functionals, such as WP04 and ωB97X-D, combined with appropriate basis sets like 6-311++G(2d,p) or def2-SVP, provide high accuracy when used with a solvent model. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for such calculations. mdpi.com Predicted chemical shifts are often linearly scaled against experimental values to correct for systematic errors. mdpi.com Machine learning and deep neural networks have also emerged as powerful tools, sometimes outperforming traditional methods in predicting chemical shifts with high accuracy. nih.gov
Table 1: Representative DFT Functionals for NMR Chemical Shift Prediction
| Functional | Common Application Area | Key Feature |
|---|---|---|
| B3LYP | General purpose, geometry optimization | Hybrid functional with a good balance of accuracy and cost. nih.gov |
| ωB97X-D | NMR chemical shifts, non-covalent interactions | Range-separated hybrid functional with dispersion correction. mdpi.com |
| WP04 | ¹H NMR chemical shifts | Specifically parameterized for accurate proton chemical shift prediction. mdpi.com |
This table is for illustrative purposes and lists functionals commonly used in computational chemistry for properties relevant to the discussed compound.
Influence of Solvation Models (e.g., PCM, CPCM) on Molecular Properties
Solvation models are crucial in computational chemistry for describing the effects of a solvent on a molecule's properties without explicitly modeling individual solvent molecules. faccts.de For this compound, these models are essential for accurately predicting tautomeric equilibria and energy differences in solution. nih.govwuxibiology.com
The Polarizable Continuum Model (PCM) and its variants, like the Conductor-like Polarizable Continuum Model (CPCM), are widely used implicit solvation models. faccts.defaccts.deunl.edu In these models, the solute is placed in a cavity within a continuous medium characterized by the solvent's dielectric constant. faccts.deunl.edu The solute's charge distribution polarizes the solvent continuum, creating a reaction field that in turn interacts with the solute, a process that is solved iteratively. nih.gov
The choice of solvation model can significantly impact calculated properties. For instance, the tautomeric equilibrium between the hydroxy and pyridone forms of related compounds is highly sensitive to the solvent environment. wuxibiology.com While the hydroxy form is often favored in the gas phase, the pyridone form is better stabilized in polar solvents due to stronger solute-solvent interactions. wuxibiology.com The CPCM model is often noted for its simpler boundary conditions and reduced sensitivity to outlying charge errors compared to other PCM variations. nih.gov More advanced models like the Solvation Model based on Density (SMD) improve upon CPCM by using the full solute electron density to compute cavity-dispersion contributions. faccts.de
Computational Tautomerism Studies
Pyridinones are well-known for exhibiting keto-enol tautomerism. nih.gov In the case of this compound, this involves an equilibrium between the hydroxy (enol) form and the pyridone (keto) form, which differ by the position of a proton and the location of double bonds within the ring. nih.gov
Relative Energy Differences of Tautomeric Forms
Computational studies on the parent 2-hydroxypyridine (B17775)/2-pyridone system consistently show that the relative stability of the tautomers is highly dependent on the environment. nih.govwuxibiology.com
In the Gas Phase: Theoretical calculations typically predict that the aromatic 2-hydroxypyridine (enol) tautomer is more stable than the 2-pyridone (keto) form. nih.govnih.gov This preference is attributed to the aromatic stabilization of the pyridine ring. youtube.com
In Solution: The equilibrium shifts dramatically in polar solvents. The 2-pyridone tautomer becomes the more stable form, particularly in aqueous solution. nih.govwuxibiology.com This reversal is due to the larger dipole moment of the pyridone form, which leads to more favorable electrostatic interactions with polar solvent molecules. nih.gov Solvation models are essential to capture this effect computationally. wuxibiology.com
For this compound, similar trends are expected, although the methyl substituents will modulate the precise energy differences.
Table 2: Illustrative Relative Energies of 2-Hydroxypyridine vs. 2-Pyridone Tautomers
| Medium | More Stable Tautomer | Approximate Energy Difference (kJ/mol) |
|---|---|---|
| Gas Phase | 2-Hydroxypyridine (enol) | 5–9 nih.gov |
Data based on the parent 2-hydroxypyridine/2-pyridone system as a model. The exact values depend on the level of theory and basis set used.
Investigation of Intramolecular Proton Transfer Mechanisms and Energy Barriers
The direct transfer of a proton from the oxygen to the nitrogen atom (or vice versa) within a single molecule is a 1,3-proton shift. nih.gov Computationally, this direct intramolecular pathway is found to have a very high activation energy barrier, making it kinetically unfavorable under normal conditions. wuxibiology.com
A more plausible mechanism, especially in protic solvents, involves solvent-assisted proton transfer. Water molecules can act as a bridge, facilitating a proton relay system that significantly lowers the energy barrier. wuxibiology.com Computational models can simulate this by including one or more explicit water molecules in the calculation, showing that a single bridging water molecule can reduce the tautomerization barrier substantially. wuxibiology.com The process can involve either a stepwise or concerted transfer of protons through the water bridge. Such excited-state intramolecular proton transfer (ESIPT) processes are fundamental in many chemical and biological systems. nih.govnih.gov
Dimerization Processes and Intermolecular Hydrogen Bonding in Tautomers
The 2-pyridone tautomer is particularly adept at forming stable dimers through intermolecular hydrogen bonding. youtube.comnih.gov The arrangement of its hydrogen bond donor (N-H) and acceptor (C=O) groups allows for the formation of a cyclic dimer featuring two strong N-H···O hydrogen bonds. youtube.com
This dimerization process is a coupled equilibrium with the tautomerization itself and serves to further stabilize the pyridone form, especially in non-polar solvents or in the solid state. youtube.com Computational studies can model these dimers to determine their binding energies and geometric structures. The formation of these stable hydrogen-bonded dimers is a key reason why the pyridone form is often favored over the hydroxy form, as the energy gained from dimerization can overcome the intrinsic preference for the aromatic hydroxy tautomer. youtube.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Hydroxypyridine |
| 2-Pyridone |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
MD simulations treat atoms and bonds as a system of interacting particles, governed by the laws of classical mechanics. By solving the equations of motion for each atom, a trajectory of the molecule's movement over time is generated. This trajectory provides a detailed view of the conformational landscape accessible to the molecule under specific conditions of temperature, pressure, and solvent environment.
Conformational Analysis:
A key application of MD simulations is the exploration of a molecule's conformational space. For this compound, this would involve identifying the most stable arrangements of its atoms (conformers) and the energy barriers between them. The rotation around single bonds, such as the bond connecting the methyl group to the nitrogen atom and the bond to the carbon at the 5-position, would be of particular interest.
Dynamic Behavior:
MD simulations also reveal the dynamic nature of the molecule, including vibrational motions of atoms and the flexibility of different regions of the structure. Key parameters are often calculated from the simulation trajectory to quantify this dynamic behavior:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule over time from a reference structure. A stable RMSD value over the course of a simulation indicates that the molecule has reached a stable conformational state.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom and indicates its fluctuation around its average position. Higher RMSF values suggest greater flexibility for that particular part of the molecule. For this compound, one might expect the methyl groups to exhibit higher RMSF values compared to the atoms within the more rigid pyridinone ring.
Illustrative Findings from a Hypothetical MD Simulation:
To illustrate the type of data that could be obtained from an MD simulation of this compound, the following hypothetical data tables are presented. These tables are based on typical results seen in computational studies of similar small organic molecules.
Table 1: Key Conformational Dihedral Angles and Their Relative Energies
| Dihedral Angle | Conformation | Angle (degrees) | Relative Energy (kcal/mol) |
| H-C-N-C (N-methyl) | Staggered | 60 | 0.0 |
| H-C-N-C (N-methyl) | Eclipsed | 0 | 2.5 |
| C4-C5-C(methyl)-H | Anti | 180 | 0.2 |
| C4-C5-C(methyl)-H | Gauche | 60 | 0.0 |
This table illustrates how different rotational positions (conformers) around key bonds would have different potential energies, indicating the most likely orientations of the methyl groups.
Table 2: Atomic RMSF Values from a Simulated Trajectory
| Atom/Group | Average RMSF (Å) |
| Pyridinone Ring Atoms | 0.35 |
| N1-Methyl Group H Atoms | 0.75 |
| C5-Methyl Group H Atoms | 0.82 |
| C6-Hydroxyl Group H Atom | 0.65 |
This table demonstrates the expected flexibility of different parts of the molecule, with the hydrogen atoms of the methyl groups showing greater movement than the atoms of the core ring structure.
Molecular Recognition Mechanisms and Intermolecular Interactions of Pyridinone Scaffolds
Computational Probing of Binding ModesNo molecular docking or molecular dynamics simulation studies featuring 6-Hydroxy-1,5-dimethylpyridin-2(1H)-one as a ligand were identified in the search results. Consequently, there is no data on its ligand-target interactions or binding mechanisms with any specific biological targets.
Due to the strict constraint to generate content focusing solely on this compound, it is not possible to produce the requested article. To do so would require extrapolating from different chemical entities, which would be scientifically inaccurate and violate the core instructions of the request.
Derivatization Strategies and Scaffold Modification for Diversification of 6 Hydroxy 1,5 Dimethylpyridin 2 1h One
The chemical scaffold of 6-hydroxy-1,5-dimethylpyridin-2(1H)-one offers multiple avenues for structural modification and diversification. These derivatization strategies are crucial for modulating the compound's physicochemical properties and for its application in various fields, including medicinal chemistry. nih.gov The pyridone ring is a versatile building block, providing several positions for functionalization, which allows for fine-tuning of its characteristics. nih.govresearchgate.net
Future Research Directions and Expanded Applications of Pyridinone Derivatives
Development of Novel and Efficient Synthetic Methodologies for Substituted Pyridinone Scaffolds
The synthesis of pyridinone derivatives has been a subject of intense research, leading to a variety of established methods. However, the demand for greater efficiency, diversity, and sustainability continues to drive the development of new synthetic strategies. Future efforts are likely to focus on methodologies that offer improved atom economy, reduced reaction times, and access to a wider range of complex substitution patterns.
Key areas of development include:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are particularly attractive for building molecular complexity in a single step. researchgate.netnih.gov The development of novel MCRs for pyridinone synthesis will enable the rapid generation of diverse compound libraries for biological screening. nih.gov
Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. The application of transition-metal catalysis to activate and functionalize the C-H bonds of pyridinone precursors or the pyridinone ring itself offers a highly efficient way to introduce new substituents. acs.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting and developing synthetic routes to pyridinones for flow chemistry setups can lead to more efficient and reproducible manufacturing processes.
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a growing priority. Research into microwave-assisted synthesis and the use of greener catalysts for pyridinone synthesis is expected to expand. iipseries.org
| Synthetic Methodology | Description | Advantages |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel without isolating intermediates. | Increased efficiency, reduced waste, time-saving. frontiersin.org |
| Tandem One-Pot Conversion | A sequence of intramolecular reactions occurs in a single operation. | Rapid construction of complex molecules from simple starting materials. frontiersin.org |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a complex product. | High atom economy, operational simplicity, and diversity-oriented synthesis. researchgate.net |
| Transition Metal-Catalyzed Annulation | Formation of the pyridinone ring is mediated by a transition metal catalyst. | High efficiency and control over regioselectivity. iipseries.org |
Advanced Computational Studies for Predictive Design and Mechanistic Insights
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For pyridinone derivatives, advanced computational methods are being used to predict biological activity, elucidate reaction mechanisms, and design novel compounds with desired properties.
Future computational research will likely involve:
Machine Learning and Artificial Intelligence (AI): AI algorithms can be trained on large datasets of known pyridinone derivatives and their biological activities to predict the properties of new, untested compounds. mdpi.com This can significantly accelerate the identification of promising drug candidates.
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods allow for the accurate study of enzyme-ligand interactions and reaction mechanisms involving pyridinone derivatives. This provides a deeper understanding of their mode of action at the molecular level.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of pyridinone derivatives in biological systems, such as their binding to proteins or their passage through cell membranes. nih.govresearchgate.net This can provide insights into their pharmacokinetic and pharmacodynamic properties.
Recent computational studies have successfully employed these techniques to investigate pyridinone derivatives as potential therapeutic agents. For instance, Density Functional Theory (DFT) calculations, molecular docking, and MD simulations have been used to assess 2-pyridone derivatives as potential inhibitors of the COVID-19 main protease. nih.gov Similarly, molecular docking has been used to evaluate pyridone derivatives as glucokinase activators for the potential treatment of type 2 diabetes mellitus. researchgate.net
| Computational Method | Application for Pyridinone Derivatives | Key Insights |
| Molecular Docking | Predicting the binding mode and affinity of pyridinone ligands to target proteins (e.g., EGFR, HIV-1 reverse transcriptase). nih.govnih.govmdpi.com | Identification of key interactions, guiding structure-activity relationship (SAR) studies. |
| DFT Calculations | Investigating structure-property relationships and reaction mechanisms. nih.gov | Understanding electronic properties and reactivity. |
| Molecular Dynamics (MD) Simulations | Assessing the stability of protein-ligand complexes over time. nih.govresearchgate.net | Revealing the dynamic behavior and conformational changes upon binding. |
Mechanistic Elucidation of Complex Biological Interactions (General)
Pyridinone derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govfrontiersin.org While many compounds have been identified, a detailed understanding of their mechanisms of action is often lacking. Future research will focus on unraveling the complex molecular interactions that underpin their biological effects.
This will involve a combination of experimental and computational approaches:
Target Identification and Validation: Identifying the specific cellular targets of bioactive pyridinone derivatives is a crucial first step. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic screens.
Structural Biology: Determining the three-dimensional structures of pyridinone derivatives in complex with their biological targets using X-ray crystallography or cryo-electron microscopy can provide detailed insights into their binding modes.
Biophysical Techniques: Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of pyridinone-target interactions.
Cell-Based Assays: Investigating the effects of pyridinone derivatives on cellular signaling pathways and processes can help to elucidate their functional consequences.
The ability of the pyridinone scaffold to act as both a hydrogen bond donor and acceptor is crucial for its interaction with biological targets. researchgate.net This versatility allows pyridinone derivatives to mimic the interactions of other important functional groups, such as amides and phenols, contributing to their broad spectrum of activity. nih.gov
Design and Synthesis of Advanced Pyridinone-Containing Supramolecular Architectures
Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers exciting opportunities for the development of novel materials and functional systems. The hydrogen bonding capabilities and structural rigidity of the pyridinone scaffold make it an excellent building block for the construction of complex supramolecular architectures.
Future research in this area may include:
Self-Assembling Systems: Designing pyridinone derivatives that can self-assemble into well-defined structures, such as nanotubes, vesicles, or gels, through non-covalent interactions. These materials could have applications in drug delivery, tissue engineering, and sensing. A pyridone-based phthalimide (B116566) fleximer has been synthesized and its supramolecular self-assembly through noncovalent interactions has been investigated. acs.org
Host-Guest Chemistry: Creating pyridinone-based host molecules that can selectively bind to guest molecules, with potential applications in molecular recognition, catalysis, and separation science.
Molecular Machines: Incorporating pyridinone units into molecular machines that can perform specific functions in response to external stimuli, such as light or changes in pH.
Applications as Ligands in Organometallic Chemistry and Asymmetric Catalysis
The pyridinone moiety, particularly in its deprotonated pyridonate form, is a versatile ligand for a wide range of transition metals. rsc.org This has led to their increasing use in organometallic chemistry and asymmetric catalysis.
Future directions in this field include:
Development of Novel Catalysts: Designing new pyridinone-based ligands to create highly active and selective catalysts for a variety of organic transformations, including cross-coupling reactions, C-H activation, and polymerization. Pyridine-oxazoline ligands, for example, have shown significant promise in asymmetric catalysis. researchgate.netrsc.org
Asymmetric Catalysis: The development of chiral pyridinone ligands is a key area of research for enabling enantioselective catalytic reactions. This is crucial for the synthesis of chiral drugs and other fine chemicals. mdpi.com
Bio-organometallic Chemistry: Exploring the use of pyridinone-containing organometallic complexes as therapeutic or diagnostic agents. For instance, ruthenium-arene complexes with pyridinone-based ligands have been investigated as potential anticancer drugs. nih.gov
The electronic properties of the pyridinone ligand can be readily tuned by introducing substituents on the ring, allowing for fine control over the reactivity and selectivity of the corresponding metal complexes. The pyridone ring can act as a potent concerted metalation-deprotonation (CMD) base, which is beneficial for C-H activation reactions. acs.orgresearchgate.net
Exploration in Materials Science, Including Functional Nanomaterials
The unique properties of pyridinone derivatives make them attractive candidates for applications in materials science. Their thermal stability, optical properties, and ability to coordinate with metal ions can be harnessed to create novel functional materials.
Potential future applications include:
Organic Electronics: Incorporating pyridinone units into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
Functional Polymers: Using pyridinone derivatives as monomers for the synthesis of polymers with tailored properties, such as thermal resistance, conductivity, or stimuli-responsiveness.
Nanomaterials: Integrating pyridinone derivatives into nanomaterials, such as nanoparticles or nanosheets, to create hybrid materials with enhanced properties for applications in catalysis, sensing, or nanomedicine. The 2-pyridone scaffold is considered an important building block in the materials science industry. iipseries.org
Chemosensors: Pyridine (B92270) derivatives have demonstrated a high affinity for various ions and neutral species, making them suitable for use as chemosensors. researchgate.net
The continued exploration of pyridinone derivatives in these diverse areas of research promises to yield exciting new discoveries and applications, further cementing the importance of this versatile heterocyclic scaffold in modern science.
Q & A
Q. What are the recommended safety precautions when handling 6-Hydroxy-1,5-dimethylpyridin-2(1H)-one in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust or aerosols are generated .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks, as pyridinone derivatives may cause respiratory irritation .
- Spill Management: Collect spilled material using non-sparking tools, avoid dry sweeping to prevent dust dispersion, and dispose of waste in sealed containers .
- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Methodological Answer:
- Base-Catalyzed Cyclization: A protocol adapted from analogous pyridinone syntheses involves heating 4-hydroxy-6-methylpyran-2-one with ammonium hydroxide at 100°C for 6 hours, followed by cooling and filtration. Methylation at the 1- and 5-positions can be achieved using methyl iodide in the presence of a base like K₂CO₃ .
- Quality Control: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm product identity using ¹H-NMR (e.g., δ ~2.06 ppm for methyl groups) and IR (broad O-H/N-H stretches at ~3,200–3,400 cm⁻¹) .
Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?
Methodological Answer:
- ¹H-NMR Analysis: Identify characteristic peaks: methyl groups (δ 1.5–2.5 ppm), aromatic protons (δ 5.3–5.6 ppm for pyridinone ring protons), and exchangeable O-H/N-H signals (δ ~10–11 ppm, suppressed in D₂O exchange) .
- Mass Spectrometry (MS): Look for molecular ion [M+H]⁺ at m/z 153.1 (C₇H₉NO₂) and fragmentation patterns (e.g., loss of methyl or hydroxyl groups) .
- HPLC Purity Assessment: Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (30:70) + 0.1% formic acid. Target ≥95% purity for biological assays .
Advanced Research Questions
Q. What strategies can resolve contradictory data in the biological activity profiles of this compound derivatives?
Methodological Answer:
- Dose-Response Studies: Conduct assays across a broad concentration range (e.g., 0.1–100 µM) to identify non-linear effects or toxicity thresholds .
- Control Experiments: Validate antimicrobial activity using reference standards (e.g., ampicillin for bacteria) and include solvent controls to rule out vehicle interference .
- Mechanistic Profiling: Use transcriptomics or enzymatic assays (e.g., kinase inhibition) to confirm target engagement and differentiate nonspecific effects .
Q. How can intramolecular cyclization reactions be optimized for synthesizing complex derivatives of this compound?
Methodological Answer:
- Wittig Reaction Optimization: For dihydropyridinone derivatives, employ intramolecular Wittig cyclization using triphenylphosphine and carbonyl precursors. Optimize solvent (DMF or THF) and temperature (80–100°C) to enhance yield .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to stabilize transition states and reduce side reactions. Monitor by ¹³C-NMR for intermediate formation .
Q. What advanced analytical techniques detect trace impurities in this compound samples for pharmacological studies?
Methodological Answer:
- LC-MS/MS: Use a Q-TOF system with electrospray ionization (ESI) in positive ion mode. Detect impurities at ppm levels via extracted ion chromatograms (EICs) .
- NMR Spectroscopy: Employ ¹³C-DEPT or 2D HSQC to identify trace byproducts (e.g., methylated isomers or oxidation products) .
- Elemental Analysis: Confirm stoichiometry (C, H, N) with ≤0.3% deviation from theoretical values to ensure batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
